![molecular formula C3H8NO5PS B050537 S-Phosphocysteine CAS No. 115562-30-6](/img/structure/B50537.png)
S-Phosphocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phosphocysteine (SPC) is a phosphorylated amino acid that is found in various organisms, including bacteria, plants, and animals. It is a derivative of cysteine and is involved in a variety of biological processes, including energy metabolism, signal transduction, and protein synthesis. SPC has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Role in Phosphotransferase Systems and Protein Tyrosine Phosphatases
S-Phosphocysteine is identified as an intermediate in the phosphoenolpyruvate-dependent phosphotransferase system (PTS) and in the dephosphorylation of phosphotyrosine residues by protein tyrosine phosphatases. Methods have been developed for the direct localization of phosphocysteine, contributing to our understanding of its role in these systems (Weigt et al., 1995).
Involvement in Enzyme-Catalyzed Reactions
S-Phosphocysteine residues are formed as key intermediates in certain enzyme-catalyzed reactions. For instance, in PEP-dependent carbohydrate transport processes, the phosphoryl group of PEP is transferred to histidine residues of cytoplasmic proteins, ultimately leading to phosphorylation of the bound carbohydrate substrate. This reveals the critical role of S-phosphocysteine in biochemical processes and signal transduction pathways (Stadtman, 1994).
In Phosphoamino Acids and Post-Translational Modifications
S-Phosphocysteine plays a role in the sugar transporter component and catalysis by protein phosphotyrosine phosphatase. Its occurrence as a post-translational modification highlights its biological significance in various cellular functions (Piggott & Attwood, 2017).
Regulation of Magnesium Homeostasis
Phosphocysteine in the PRL‐CNNM pathway mediates magnesium homeostasis, indicating its role in regulating essential minerals in the body. This understanding opens new perspectives for signaling by protein phosphatases (Gulerez et al., 2016).
In Metabolic Functions and Methylation
S-Phosphocysteine is also implicated in metabolic functions, especially in relation to methylation processes. Its role in the synthesis of cysteine and glutathione through transsulfuration is significant for understanding cellular metabolism and function (Ye et al., 2017).
properties
CAS RN |
115562-30-6 |
---|---|
Product Name |
S-Phosphocysteine |
Molecular Formula |
C3H8NO5PS |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-phosphonosulfanylpropanoic acid |
InChI |
InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
InChI Key |
MNEMQJJMDDZXRO-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SP(=O)(O)O |
SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
Other CAS RN |
115562-30-6 |
synonyms |
S-phosphocysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.